molecular formula C7H14OS2 B14617175 S-(4-Sulfanylbutyl) propanethioate CAS No. 59416-50-1

S-(4-Sulfanylbutyl) propanethioate

Cat. No.: B14617175
CAS No.: 59416-50-1
M. Wt: 178.3 g/mol
InChI Key: BIJNGIRBOSCBFU-UHFFFAOYSA-N
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Description

S-(4-Sulfanylbutyl) propanethioate: is an organic compound with the molecular formula C7H14OS2 It is characterized by the presence of a sulfanyl group (-SH) attached to a butyl chain, which is further connected to a propanethioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Sulfanylbutyl) propanethioate typically involves the reaction of 4-mercaptobutanol with propanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Mercaptobutanol+Propanethioic acidS-(4-Sulfanylbutyl) propanethioate\text{4-Mercaptobutanol} + \text{Propanethioic acid} \rightarrow \text{this compound} 4-Mercaptobutanol+Propanethioic acid→S-(4-Sulfanylbutyl) propanethioate

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the sulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, involving steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Sulfanylbutyl) propanethioate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonic acid group.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(4-Sulfanylbutyl) propanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of sulfanyl-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of S-(4-Sulfanylbutyl) propanethioate involves its interaction with molecular targets through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • S-Butyl propanethioate
  • 4-Mercaptobutanol
  • Propanethioic acid

Comparison: S-(4-Sulfanylbutyl) propanethioate is unique due to the presence of both a sulfanyl group and a propanethioate group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

CAS No.

59416-50-1

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

S-(4-sulfanylbutyl) propanethioate

InChI

InChI=1S/C7H14OS2/c1-2-7(8)10-6-4-3-5-9/h9H,2-6H2,1H3

InChI Key

BIJNGIRBOSCBFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SCCCCS

Origin of Product

United States

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